molecular formula C14H11F3N4O3 B2384588 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448065-54-0

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2384588
CAS No.: 1448065-54-0
M. Wt: 340.262
InChI Key: QITNWVHBAYZYJL-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development. The presence of multiple functional groups allows for the design of molecules with specific pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the isoxazole and pyrazole rings through cyclization reactions. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3/c15-14(16,17)12-3-5-21(19-12)6-4-18-13(22)9-8-11(24-20-9)10-2-1-7-23-10/h1-3,5,7-8H,4,6H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNWVHBAYZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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